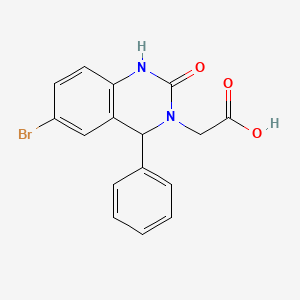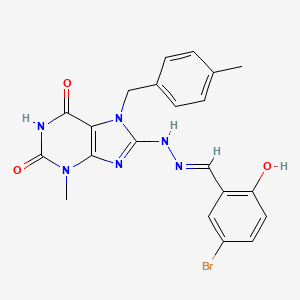
2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol” is a chemical compound with the molecular formula C6H8BrNOS . It is a derivative of thiazole, a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon
A study detailed the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, a novel synthon used in reactions with aromatic amines and sodium thiocyanate to produce thiazoles. These compounds are highlighted for their potential in drug discovery programs, indicating the role of bromodifluoromethyl groups in medicinal chemistry. The synthon's utility in radiopharmaceutics and its application in preparing a precursor for DF2755Y, a biologically relevant compound, were also noted (Colella et al., 2018).
Efficient One-pot Synthesis of Aryl-substituted Thiazoles
Another study presented an efficient one-pot synthesis method for creating aryl-substituted 1-(thiazol-2-yl)-1H-pyrazole-3-carboxylates. This synthesis involved a Hantzsch synthesis-Knorr reaction sequence and highlighted the role of α-bromoalkyl aryl ketones and 2-(propan-2-ylidene)hydrazine carbothioamide in producing 4-aryl2-(2-(propan-2-ylidene)hydrazinyl)thiazoles. The process yields compounds with aryl groups on two different heterocyclic cores, showcasing the versatility and potential of these chemical structures in various applications (Gu et al., 2014).
Biological Relevance and Therapeutic Potential
Potential Cardiotropic Drugs
Research aimed to discover potential antihypertensive and cardiotropic drugs among 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives. This study synthesized these compounds and assessed their docking studies to the angiotensin II receptor, revealing a high affinity for this biotarget. Some compounds demonstrated notable antihypertensive effects, underlining their potential as cardiotropic drugs (Drapak et al., 2019).
Bi-heterocycles Against Alzheimer's Disease and Diabetes
A study focused on evaluating the therapeutic potential of new bi-heterocycles containing 1,3-thiazole and 1,3,4-oxadiazole against Alzheimer's disease and diabetes. The synthesized compounds exhibited notable enzyme inhibitory activity against selected enzymes and were recognized for their low toxicity and potential therapeutic interest, showcasing the significance of these compounds in developing treatments for these diseases (Ramzan et al., 2018).
Propiedades
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSXNNMHFRPNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)
![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)



![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)



![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)



![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)